molecular formula C9H19Cl2N3 B1390014 1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride CAS No. 1185300-55-3

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride

Cat. No.: B1390014
CAS No.: 1185300-55-3
M. Wt: 240.17 g/mol
InChI Key: IBNJOMVWUURIJE-UHFFFAOYSA-N
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Description

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride involves several steps. One common synthetic route includes the reaction of imidazole with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride can be compared with other imidazole derivatives such as:

    Imidazole: The parent compound, which serves as a fundamental building block in organic synthesis.

    2-Methylimidazole: A derivative with a methyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.

    4,5-Diphenylimidazole: A more complex derivative with phenyl groups, used in material science and as a ligand in coordination chemistry.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-imidazol-1-yl-3,3-dimethylbutan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-9(2,3)8(10)6-12-5-4-11-7-12;;/h4-5,7-8H,6,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNJOMVWUURIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride
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1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride
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1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride
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1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride
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1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride
Reactant of Route 6
1-Imidazol-1-ylmethyl-2,2-dimethyl-propylamine dihydrochloride

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